molecular formula C9H11NO B8704311 Benzaldehyde, 3,5-dimethyl-, oxime

Benzaldehyde, 3,5-dimethyl-, oxime

Cat. No.: B8704311
M. Wt: 149.19 g/mol
InChI Key: IZVOVGWUSRNAMC-UHFFFAOYSA-N
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Description

The compound features a benzaldehyde backbone substituted with methyl groups at the 3- and 5-positions, with an oxime (-NOH) functional group replacing the aldehyde oxygen.

Synthesis: While direct synthesis details are absent, analogous methods (e.g., reaction of aldehydes with hydroxylamine hydrochloride in methanol, as described in ) can be inferred. The parent aldehyde, 3,5-dimethylbenzaldehyde, is commercially available and reacts with hydroxylamine to form the oxime .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

N-[(3,5-dimethylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO/c1-7-3-8(2)5-9(4-7)6-10-11/h3-6,11H,1-2H3

InChI Key

IZVOVGWUSRNAMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C=NO)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely documented method involves the condensation of 3,5-dimethylbenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) under basic or acidic conditions. The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon, followed by dehydration to form the oxime:

3,5-Dimethylbenzaldehyde+NH2OH\cdotpHClbase3,5-Dimethylbenzaldehyde oxime+H2O+HCl\text{3,5-Dimethylbenzaldehyde} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{base}} \text{3,5-Dimethylbenzaldehyde oxime} + \text{H}2\text{O} + \text{HCl}

Typical conditions include ethanol or methanol as solvents, with sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) as bases. Yields range from 85–95% depending on purification techniques.

Optimization of Reaction Parameters

  • Solvent Effects : Ethanol is preferred due to its ability to dissolve both aldehyde and hydroxylamine salts. Methanol accelerates reaction rates but may reduce yields due to side reactions.

  • Temperature : Reactions are typically conducted at 60–80°C under reflux. Elevated temperatures (>90°C) risk oxime decomposition.

  • Stoichiometry : A 1:1.2 molar ratio of aldehyde to hydroxylamine ensures complete conversion.

Microwave-Assisted Synthesis

Enhanced Efficiency via Microwave Irradiation

Microwave technology reduces reaction times from hours to minutes. A protocol from achieves 88.9% yield in 5 minutes using:

  • Reactants : 3,5-Dimethylbenzaldehyde (0.94 mmol), NH₂OH·HCl (1.16 mmol), Na₂CO₃ (1.17 mmol).

  • Conditions : Ethanol solvent, 90°C, 300W microwave irradiation.

This method minimizes side products and energy consumption, making it suitable for industrial scalability.

Catalytic Oxidation of Mesitylene to 3,5-Dimethylbenzaldehyde

Two-Step Synthesis Pathway

3,5-Dimethylbenzaldehyde oxime is often synthesized from its aldehyde precursor, which is derived from mesitylene (1,3,5-trimethylbenzene). A cobalt-catalyzed oxidation method involves:

  • Oxidation of Mesitylene :

    Mesitylene+O2CoCl2,TBAB3,5-Dimethylbenzaldehyde\text{Mesitylene} + \text{O}_2 \xrightarrow{\text{CoCl}_2, \text{TBAB}} \text{3,5-Dimethylbenzaldehyde}
    • Catalyst : CoCl₂·6H₂O (1 mol%) with tetrabutylammonium bromide (TBAB).

    • Conditions : 110–120°C, 11 hours, oxygen flow (1 L/min).

    • Yield : 72–95% .

  • Oxime Formation : The resulting aldehyde is treated with hydroxylamine under standard conditions.

Alternative and Emerging Methods

Photochemical Approaches

Visible-light-mediated synthesis using eosin Y as a photocatalyst enables oxime formation at room temperature. This method avoids high temperatures and achieves 89–93% yields for analogous benzaldehyde oximes, suggesting adaptability to 3,5-dimethyl derivatives.

Comparative Analysis of Preparation Methods

MethodConditionsYield (%)TimeAdvantagesLimitations
ConventionalEthanol, reflux, 60–80°C85–954–6 hoursHigh purity, scalableEnergy-intensive
Microwave90°C, 300W, ethanol88.95 minutesRapid, energy-efficientSpecialized equipment required
Catalytic OxidationCoCl₂, O₂, 110–120°C72–9511 hoursIntegrated precursor synthesisMulti-step, complex catalysis
PhotochemicalEosin Y, visible light, RT89–93*16 hoursMild conditions, green chemistryLimited substrate scope

*Reported for analogous compounds.

Critical Considerations in Process Design

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield high-purity oxime crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) resolves byproducts .

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 3,5-dimethyl-, oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Applications Overview

  • Synthesis of Isoxazoles
    • Benzaldehyde oxime derivatives are crucial in synthesizing isoxazole compounds, which have significant biological activities. For instance, Chondrogianni et al. (2014) developed a microwave-assisted method for synthesizing 3,5-disubstituted isoxazoles from aryl aldehydes and hydroxylamine hydrochloride, demonstrating the utility of benzaldehyde oxime in generating complex heterocycles .
  • Therapeutic Agents
    • Oximes, including benzaldehyde oxime derivatives, are recognized as therapeutic agents for treating organophosphorus poisoning. They act by reactivating acetylcholinesterase, an enzyme inhibited by organophosphates . This application underscores the importance of benzaldehyde oxime in pharmacology.
  • Agricultural Chemistry
    • Certain benzaldehyde oxime derivatives exhibit fungicidal and herbicidal properties. Research indicates that these compounds can regulate plant growth and control pests effectively. A study highlighted the potential of novel benzaldehyde oxime derivatives in agricultural applications .
  • Organic Synthesis
    • The compound serves as an intermediate in various organic reactions, including the Beckmann rearrangement, which transforms oximes into amides. This transformation is pivotal in synthesizing pharmaceuticals and fine chemicals .

Data Tables

Application AreaDescriptionReferences
Synthesis of IsoxazolesUsed in microwave-assisted synthesis of heterocycles
Therapeutic AgentsActs as a reactivator for acetylcholinesterase
Agricultural ChemistryExhibits fungicidal and herbicidal properties
Organic SynthesisIntermediate for Beckmann rearrangement

Case Studies

  • Synthesis of Isoxazole Derivatives
    • In a study by Chondrogianni et al., the researchers utilized benzaldehyde oxime to synthesize isoxazole derivatives through a sequence involving microwave irradiation and subsequent reactions with functionalized alkynes. This approach yielded compounds with significant biological activity.
  • Therapeutic Applications
    • Research on the use of oximes in treating organophosphate poisoning has shown that benzaldehyde oxime can effectively restore enzyme function in affected individuals. This application highlights its critical role in medical chemistry.
  • Agricultural Efficacy
    • A patent study described the development of novel benzaldehyde oxime derivatives with enhanced fungicidal activity compared to existing compounds. These findings suggest potential for widespread agricultural use.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3,5-dimethyl-, oxime involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This interaction can affect biochemical pathways and cellular processes.

Comparison with Similar Compounds

Physical Properties :

  • Molecular formula: C₉H₁₁NO
  • Molecular weight: 149.19 g/mol
  • Density (parent aldehyde): 0.998 g/mL at 25°C
  • Solubility: Likely low in water due to hydrophobic methyl groups; higher in organic solvents (e.g., EtOAc, MeOH) .

Applications: Potential uses include pharmaceutical intermediates (e.g., aldose reductase inhibitors, as seen in related oximes ) or flavor/fragrance components, given the parent aldehyde's presence in plant volatiles .

Structural and Functional Group Variations

Key comparable compounds include substituted benzaldehyde oximes with differing substituents (e.g., methoxy, hydroxy, chloro) and positions (ortho, para).

Table 1: Comparative Analysis of Benzaldehyde Oxime Derivatives
Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications Reference
3,5-Dimethylbenzaldehyde oxime C₉H₁₁NO 3,5-dimethyl 149.19 Steric hindrance; potential pharmaceutical intermediates
Benzaldehyde oxime C₇H₇NO None 121.14 Used in organic synthesis; E/Z isomerism studied
4-Methoxybenzaldehyde oxime (E) C₈H₉NO₂ 4-methoxy 151.16 Polar substituent; solubility in polar solvents
3,5-Dihydroxy-O-(2-Cl-Bz) oxime C₁₄H₁₁ClNO₃ 3,5-dihydroxy, O-(2-Cl-benzyl) 276.70 Aldose reductase inhibition (IC₅₀ = 0.89 μM)
2,4-Dimethylbenzaldehyde oxime C₉H₁₁NO 2,4-dimethyl 149.19 Higher NO₃ reactivity (k = 15.1 × 10⁻¹⁵ cm³/molec/s for parent aldehyde)

Reactivity and Stability

  • Electronic Effects : Methyl groups are electron-donating, which may reduce the oxime’s acidity compared to electron-withdrawing substituents (e.g., chloro in ’s compounds).
  • Reactivity with NO₃ Radicals: While the parent aldehyde (3,5-DMBA) reacts with NO₃ at 6.2 × 10⁻¹⁵ cm³/molec/s , the oxime’s reactivity remains unstudied but likely reduced due to the oxime group’s stability.

Physical Properties

  • Solubility : Methyl groups reduce polarity, likely making 3,5-dimethylbenzaldehyde oxime less water-soluble than hydroxy or methoxy analogs .
  • Melting Points : Data is sparse, but yields for similar oximes range from 54–78% (), suggesting synthesis efficiency depends on substituent electronic/steric profiles.

Q & A

Q. What experimental design is optimal for measuring the gas-phase kinetics of 3,5-dimethylbenzaldehyde oxime with nitrate radicals (NO₃), and how do structural substituents influence reactivity?

  • Methodology : Use a 7300 L simulation chamber under ambient conditions with relative rate methods (e.g., methyl methacrylate as a reference compound). Monitor radical concentrations via FT-IR or UV-Vis spectroscopy. For 3,5-dimethylbenzaldehyde (precursor), the rate constant k=6.2×1015k = 6.2 \times 10^{-15} cm³ molec⁻¹ s⁻¹ at 298 K was reported .
  • Substituent Effects : Methyl groups at the 3,5-positions increase steric hindrance but enhance radical stability, leading to slower reaction rates compared to 2,4- or 2,5-dimethyl derivatives. Theoretical calculations (DFT) show hydrogen abstraction from the aldehyde group is the dominant pathway .

Q. How can contradictions in reported rate constants for NO₃ radical reactions with substituted benzaldehydes be resolved?

  • Analysis : Discrepancies arise from differences in experimental setups (e.g., absolute vs. relative methods) or impurities in aldehyde precursors. Validate purity via GC-MS and standardize conditions (temperature, pressure). For 3,5-dimethylbenzaldehyde, deuterium-labeling studies confirm the mechanism involves H-abstraction, as kD0.5kHk_{\text{D}} \approx 0.5k_{\text{H}} .

Q. What advanced spectroscopic techniques are suitable for elucidating the stereochemistry and electronic structure of 3,5-dimethylbenzaldehyde oxime?

  • Techniques :
  • X-ray Crystallography : Resolve E/Z isomerism (e.g., (E)-isomer reported for 3,5-dimethoxy analogs) .
  • UV-Vis and Fluorescence Spectroscopy : Study electronic transitions influenced by the oxime group’s conjugation with the aromatic ring.
  • Solid-State NMR : Characterize hydrogen bonding and crystal packing .

Methodological Notes

  • Contradiction Handling : Cross-validate kinetic data using both relative and absolute methods (e.g., laser-induced fluorescence for radical quantification) .
  • Stereochemical Analysis : For E/Z isomer discrimination, combine NOESY NMR with computational modeling (e.g., Gaussian) .

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